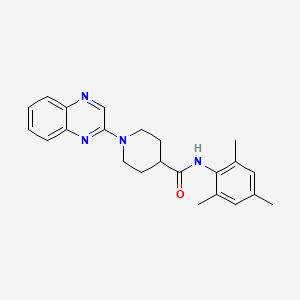
1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide (QTPPC) is a heterocyclic amine that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. QTPPC is a unique compound due to its unique chemical structure and its ability to interact with a variety of receptors in the body. Its ability to interact with both the central nervous system and the peripheral nervous system makes it a promising compound for the development of new drugs.
科学的研究の応用
1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide has been studied extensively in scientific research due to its unique chemical structure and its ability to interact with a variety of receptors in the body. It has been studied as a potential therapeutic agent for the treatment of pain, inflammation, anxiety, depression, epilepsy, and other neurological disorders. In addition, it has been studied for its potential applications in cancer research, as it has been shown to possess anti-cancer properties.
作用機序
The exact mechanism of action of 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is still not completely understood. However, it is known that 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is a partial agonist of the serotonin 5-HT2A receptor and a full agonist of the dopamine D2 receptor. It is thought that 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide acts on these receptors to produce its therapeutic effects, although the exact mechanism is still unknown.
Biochemical and Physiological Effects
1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which may lead to improved mood and cognitive performance. It has also been shown to have anti-inflammatory and analgesic effects, as well as anxiolytic and antidepressant effects. In addition, it has been shown to increase dopamine levels in the brain, which may lead to improved motor control and reward-seeking behavior.
実験室実験の利点と制限
One of the main advantages of using 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide in laboratory experiments is its ability to interact with a variety of receptors in the body. This makes it an ideal compound for the study of various neurological and physiological processes. However, there are also some limitations to its use. For example, it is not as stable as other compounds and is prone to degradation, which can limit its use in long-term experiments. In addition, it is a relatively new compound and not much is known about its effects on the body, which may limit its use in clinical trials.
将来の方向性
There are a number of potential future directions for 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide research. First, further studies are needed to better understand its mechanism of action and its potential therapeutic effects. Second, additional studies are needed to evaluate its safety and efficacy in clinical trials. Third, additional research is needed to explore its potential applications in other areas such as cancer research and drug discovery. Finally, further research is needed to develop new methods of synthesis and delivery of 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide to improve its stability and bioavailability.
合成法
1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide can be synthesized using several different methods. The most common method is the condensation reaction of 2,4,6-trimethylphenylpiperidine-4-carboxylic acid and 2-chloroquinoxaline. This reaction produces the desired product in good yields. Other methods of synthesis include the reaction of 2,4,6-trimethylphenylpiperidine-4-carboxylic acid with 2-chloroquinoxaline in the presence of a base, the direct reaction of 2,4,6-trimethylphenylpiperidine-4-carboxylic acid with 2-chloroquinoxaline, and the reaction of 2,4,6-trimethylphenylpiperidine-4-carboxylic acid with 2-chloroquinoxaline in the presence of a catalyst.
特性
IUPAC Name |
1-quinoxalin-2-yl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-15-12-16(2)22(17(3)13-15)26-23(28)18-8-10-27(11-9-18)21-14-24-19-6-4-5-7-20(19)25-21/h4-7,12-14,18H,8-11H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFDYRSNZKFSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6518970.png)
![4-({3,5-dimethyl-1-[3-(piperidine-1-sulfonyl)benzoyl]-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B6518982.png)
![1-({3,5-dimethyl-1-[3-(piperidine-1-sulfonyl)benzoyl]-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B6518988.png)
![1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B6518996.png)
![4-{[1-(benzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6518998.png)
![4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6519000.png)


![N-(4-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B6519025.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6519037.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B6519049.png)
![3-bromo-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6519052.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B6519057.png)
![5-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide](/img/structure/B6519058.png)